Diinosine-5',5"-pentaphosphate

Description

Properties

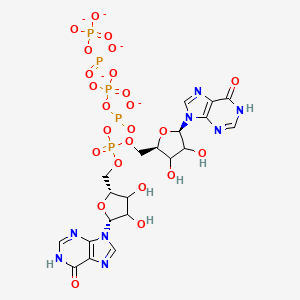

Molecular Formula |

C20H22N8O24P5-5 |

|---|---|

Molecular Weight |

913.3 g/mol |

IUPAC Name |

[[[bis[[(2R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryloxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C20H27N8O24P5/c29-11-7(47-19(13(11)31)27-5-25-9-15(27)21-3-23-17(9)33)1-45-57(44,52-56(42,43)51-55(40,41)50-54(38,39)49-53(35,36)37)46-2-8-12(30)14(32)20(48-8)28-6-26-10-16(28)22-4-24-18(10)34/h3-8,11-14,19-20,29-32H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H,21,23,33)(H,22,24,34)(H2,35,36,37)/p-5/t7-,8-,11?,12?,13?,14?,19-,20-,57?/m1/s1 |

InChI Key |

GFFAYTMBCSSULP-ICIWVTHHSA-I |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)COP(=O)(OC[C@@H]4C(C([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Synthesis and Biosynthesis of Diinosine 5 ,5 Pentaphosphate

Enzymatic Pathways for Diinosine-5',5''-pentaphosphate Synthesis

The principal route for the biosynthesis of IP₅I involves the enzymatic deamination of AP₅A. This conversion is catalyzed by the enzyme 5'-adenylic acid deaminase (AMP deaminase), which facilitates the removal of amino groups from the adenine (B156593) moieties of AP₅A, replacing them with hydroxyl groups to form inosine (B1671953).

Derivation from Diadenosine-5',5''-pentaphosphate via 5'-Adenylic Acid Deaminase

The synthesis of a family of diinosine polyphosphates, including IP₅I, has been successfully demonstrated using 5'-adenylic acid deaminase from Aspergillus sp.. core.ac.uk This enzymatic approach starts with the corresponding diadenosine polyphosphates. core.ac.uk The enzyme systematically converts the adenosine (B11128) residues to inosine residues.

Similarly, a non-specific adenylate deaminase isolated from the foot muscle of the snail Helix pomatia has been shown to catalyze the successive deamination of the adenosine moieties in various diadenosine polyphosphates (ApₙAs). nih.gov This process leads to the formation of inosine(5')oligophospho(5')adenosine (IpₙA) as an intermediate, and ultimately to the corresponding diinosine(5')oligophospho(5')inosine (IpₙI). nih.gov

The substrate specificity of the Helix pomatia enzyme has been studied, revealing its activity towards a range of diadenosine polyphosphates. The Michaelis constants (Kₘ) for Ap₂A, Ap₃A, Ap₄A, and Ap₅A were determined to be 20 µM, 22 µM, 32 µM, and 39 µM, respectively. nih.gov For comparison, the Kₘ for its primary substrate, 5'-AMP, is 12 µM. nih.gov

Precursor Compounds and Enzymatic Reaction Conditions in In Vitro Systems

The primary precursor for the enzymatic synthesis of IP₅I is Diadenosine-5',5''-pentaphosphate (AP₅A). The enzymatic conversion is carried out using 5'-Adenylic Acid Deaminase. While specific, detailed protocols for the synthesis of IP₅I are not extensively published, the reaction conditions can be inferred from the optimal functioning of the enzymes used.

For the 5'-adenylic acid deaminase from Aspergillus oryzae, a species closely related to the one used in the synthesis of diinosine polyphosphates, the optimal conditions have been reported. The enzyme exhibits maximum activity at a temperature of around 50°C and a pH of approximately 5.5. nih.gov Another study on a new strain of Aspergillus oryzae found optimal conditions to be a temperature of 40°C and a pH of 6.0. researchgate.net It is stable in a pH range of 5.5 to 9.0. researchgate.net

The following table summarizes the key components and conditions for the in vitro enzymatic synthesis of IP₅I.

| Parameter | Description | Source |

| Precursor | Diadenosine-5',5''-pentaphosphate (AP₅A) | core.ac.uk |

| Enzyme | 5'-Adenylic Acid Deaminase (from Aspergillus sp. or Helix pomatia) | core.ac.uknih.gov |

| Optimal pH | 5.5 - 6.0 (for Aspergillus oryzae deaminase) | nih.govresearchgate.net |

| Optimal Temperature | 40°C - 50°C (for Aspergillus oryzae deaminase) | nih.govresearchgate.net |

| Reaction | Deamination of adenine moieties to hypoxanthine (B114508) moieties | core.ac.uknih.gov |

Broader Context of Dinucleoside Polyphosphate Synthetic Methodologies

The synthesis of dinucleoside polyphosphates, including IP₅I, falls within a broader field of chemical and enzymatic synthesis strategies. These methodologies have been developed over several decades to access these biologically significant molecules. tandfonline.com

Chemical synthesis approaches often involve the use of activating agents to facilitate the formation of the polyphosphate bridge between two nucleosides. One common method is the condensation of a nucleoside monophosphate with a nucleoside diphosphate (B83284) or triphosphate using activating agents like carbonyldiimidazole. However, these chemical methods can sometimes result in low yields and difficulties in product purification. atlantis-press.com A more recent one-pot chemical synthesis for symmetrical diinosine triphosphate (Ip₃I) and tetraphosphate (B8577671) (Ip₄I) has been developed using inosine 5'-phosphoropiperidate as a precursor, which avoids the use of less soluble and more expensive inosine polyphosphates. atlantis-press.com

Enzymatic synthesis offers an alternative with often higher specificity and milder reaction conditions. Various enzymes have been utilized for the synthesis of dinucleoside polyphosphates. For instance, firefly luciferase has been shown to catalyze the synthesis of P¹,P⁴-bis(5'-adenosyl)tetraphosphate (Ap₄A) and other dinucleoside polyphosphates. oup.com Furthermore, yeast acetyl-CoA synthetase can synthesize adenosine 5'-tetraphosphate (p₄A) and adenosine 5'-pentaphosphate (p₅A) from ATP and inorganic polyphosphates. mdpi.com These higher adenosine polyphosphates can then potentially serve as precursors in further enzymatic or chemical syntheses.

The enzymatic deamination of diadenosine polyphosphates to their corresponding diinosine derivatives represents a specific application of enzymatic methods to create analogues with potentially different biological activities. core.ac.uk This highlights the utility of enzymatic approaches in generating a diverse range of dinucleoside polyphosphates for further study.

Molecular Mechanisms of Action and Receptor Interactions of Diinosine 5 ,5 Pentaphosphate

Antagonistic Activity at Purinergic Receptors

Ip5I exhibits a notable antagonistic profile at several purinergic receptors, with varying potencies and mechanisms of action depending on the receptor subtype.

Analysis of Competitive and Non-Competitive Antagonism Profiles

The antagonistic profile of diinosine-5',5''-pentaphosphate is complex and varies with concentration and receptor subtype. At low concentrations (≤100 nM) at the rP2X1 receptor, Ip5I acts in a competitive manner, causing a concentration-dependent rightward shift of the ATP concentration-response curve without affecting the maximum response. nih.govcapes.gov.br However, at higher concentrations (>100 nM), its actions become more complex, and the Schild plot is non-linear, indicating that it is not a simple competitive antagonist under these conditions. nih.gov The blockade by micromolar concentrations of Ip5I at the rP2X1 receptor is not surmountable. nih.govcapes.gov.br

In contrast, the blockade by Ip5I at rP2X3 receptors is surmountable at micromolar concentrations, suggesting a competitive antagonism profile at this subtype. nih.govcapes.gov.br A non-competitive antagonist binds to an allosteric site, which is different from the agonist binding site, causing a conformational change that reduces the receptor's ability to respond to the agonist. numberanalytics.com This effect cannot be overcome by increasing the agonist concentration. numberanalytics.com

Modulation of Receptor Desensitization Processes

Receptor desensitization is a process where a receptor's responsiveness diminishes with continuous exposure to an agonist. frontiersin.org Diinosine-5',5''-pentaphosphate has been shown to interact with the desensitized state of the P2X3 receptor in dorsal root ganglion neurons. frontiersin.org This suggests that Ip5I may stabilize the desensitized conformation of the receptor, thereby inhibiting its function. The desensitization of P2X receptors, particularly the rapid desensitization of P2X1 and P2X3 subtypes, is a crucial mechanism for regulating their activity. frontiersin.org

Cellular Signal Transduction Modulation

The interaction of Ip5I with purinergic receptors leads to downstream effects on cellular signaling cascades, most notably the modulation of intracellular calcium levels.

Influence on Intracellular Calcium Concentration Dynamics

In rat hippocampal synaptosomes, diadenosine pentaphosphate (Ap5A) and ATP trigger an increase in intracellular free calcium concentration ([Ca2+]i) through distinct receptors. nih.gov The response to Ap5A, mediated by the dinucleotide receptor, is inhibited by Ip5I, whereas the ATP-induced calcium response is not. nih.govresearchgate.net This demonstrates the specificity of Ip5I in antagonizing dinucleotide-mediated calcium signaling in this system. nih.gov

Furthermore, in rat brain synaptic terminals, diinosine polyphosphates, including Ip5I, have been shown to abolish the Ca2+ responses elicited by Ap5A, confirming their antagonistic role in modulating calcium influx through P4 purinoceptors. nih.gov

Interplay with Adenosine (B11128) Receptor Activation and Purinergic Crosstalk

The biological activity of Diinosine-5',5''-pentaphosphate (Ip₅I) is intricately linked with the broader purinergic signaling system, a complex network involving nucleotides, nucleosides, their respective receptors (P1 and P2), and metabolic enzymes. nih.gov This system facilitates a sophisticated form of intercellular communication known as purinergic crosstalk, where the release and degradation of molecules like adenosine triphosphate (ATP) create a dynamic signaling environment. nih.govnih.gov ATP released into the extracellular space can be sequentially broken down into adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and finally, adenosine. nih.govresearchgate.net Adenosine then acts on its own class of receptors, the P1 (adenosine) receptors, creating a signaling cascade that can modulate the effects of other purinergic ligands, including dinucleotides. researchgate.netnih.gov

The interaction between Ip₅I's precursor, diadenosine pentaphosphate (Ap₅A), and adenosine receptor activation has been demonstrated in rat hippocampal synaptosomes. nih.gov In this system, adenosine receptors A₁, A₂A, and A₃ are co-localized with dinucleotide receptors. nih.gov The activation of these adenosine receptors significantly modulates the cellular response to Ap₅A, for which Ip₅I acts as a selective antagonist. nih.gov Specifically, activating the high-affinity A₁ or A₂A adenosine receptors introduces a high-affinity component to the Ap₅A dose-response curve and enhances the calcium influx response. nih.gov In contrast, activation of the A₃ adenosine receptor leads to a significant decrease in the potency of the dinucleotide, indicating an inhibitory modulation. nih.gov These findings highlight a direct mechanism of crosstalk where adenosine, acting through its P1 receptors, can either sensitize or desensitize nerve terminals to dinucleotide signals. nih.gov

Table 1: Modulation of Ap₅A-Induced Calcium Response by Adenosine Receptor Activation in Rat Hippocampal Synaptosomes

This table summarizes the effect of activating different adenosine receptor subtypes on the potency (EC₅₀) of diadenosine pentaphosphate (Ap₅A). Data sourced from a study on rat hippocampal nerve terminals. nih.gov

| Condition | Adenosine Receptor Activated | EC₅₀ of Ap₅A | Effect on Potency |

| Control (No Agonist) | None | Micromolar (µM) range | Baseline |

| A₁ Activation | A₁ | 41.1 ± 1.9 pM (High-affinity) 17.1 ± 0.8 µM (Low-affinity) | Increased |

| A₂A Activation | A₂A | 99.9 ± 10.2 nM (High-affinity) 21.6 ± 1.4 µM (Low-affinity) | Increased |

| A₃ Activation | A₃ | 331.4 ± 54.6 µM | Decreased |

The purinergic crosstalk involving Ip₅I extends beyond its relationship with P1 receptors. A crucial aspect of its mechanism is its role as a potent and selective antagonist at certain P2X receptors, which are ligand-gated ion channels activated by ATP. nih.govnih.gov Research on recombinant rat P2X receptors expressed in Xenopus oocytes has shown that Ip₅I is a high-affinity antagonist for the P2X₁ receptor and also blocks the P2X₃ receptor. nih.gov However, it does not inhibit P2X₂ receptors and can even potentiate responses at P2X₄ receptors. nih.gov This selectivity allows Ip₅I to fine-tune the cellular response to ATP. For example, by blocking P2X₁ and P2X₃ receptors, which are involved in processes like pain signaling, Ip₅I can counteract the effects of ATP while the system is simultaneously being modulated by adenosine acting on P1 receptors. nih.govfrontiersin.org This creates a complex regulatory interplay where the ultimate physiological outcome depends on the relative concentrations of various purines and the specific subtypes of P1 and P2 receptors present on the cell.

Table 2: Activity of Diinosine-5',5''-pentaphosphate (Ip₅I) at Recombinant Rat P2X Receptors

This table outlines the specific antagonist and modulatory effects of Ip₅I on different P2X receptor subtypes. Data based on studies of ATP-activated currents in Xenopus oocytes. nih.gov

| Receptor Subtype | Effect of Ip₅I | Potency (pIC₅₀) / Action |

| rP2X₁ | Antagonist | 8.5 (High potency) |

| rP2X₂ | No Inhibition | Not applicable |

| rP2X₃ | Antagonist | 5.6 (Lower potency than at P2X₁) |

| rP2X₄ | Potentiator | Reversibly potentiated agonist responses |

Furthermore, there is evidence suggesting that diinosine polyphosphates may also act as agonists at certain P2Y receptors, a family of G protein-coupled purinergic receptors. nih.govwikipedia.org This potential for agonism at one class of P2 receptors while exhibiting antagonism at another adds yet another layer of complexity to the purinergic crosstalk, allowing Ip₅I to participate in a highly nuanced regulation of cellular function. The enzymatic degradation of Ap₅A to form Ip₅I is another element of this crosstalk, as the parent compound, Ap₅A, can activate its own set of P2X and P2Y receptors before being metabolized. nih.govnih.gov

Enzymatic Regulation and Metabolic Fates of Dinucleoside Pentaphosphates

Enzymes Interacting with Diinosine-5',5''-pentaphosphate and Related Dinucleotides

The metabolic processing of Ip5I is best understood by first examining the enzymes that act on its precursor, Ap5A, and other related dinucleotides. These enzymes include various hydrolases that break down the polyphosphate chain and deaminases that modify the purine (B94841) base.

Dinucleoside polyphosphates are subject to hydrolysis by members of the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) family. Research has shown that NPP1, NPP2, and NPP3 can hydrolyze diadenosine polyphosphates such as Ap5A. This hydrolysis is typically asymmetric, cleaving the bond to yield Adenosine (B11128) monophosphate (AMP) and the corresponding adenosine polyphosphate, which in the case of Ap5A would be Adenosine triphosphate (ATP). The activity of these ectoenzymes is crucial for terminating the extracellular signaling of these molecules on various cell types, including endothelial and smooth muscle cells. sigmaaldrich.com Soluble enzymes present in blood plasma also contribute to the metabolism of these compounds. sigmaaldrich.com

The Nudix hydrolase family of pyrophosphatases also plays a role in the degradation of dinucleoside polyphosphates. For instance, a Nudix hydrolase from E. coli has been identified that catalyzes the hydrolysis of diadenosine tetra-, penta-, and hexaphosphates, with a preference for Ap5A, from which it generates ATP and Adenosine diphosphate (B83284) (ADP). researchgate.net

Table 1: Enzymes Involved in the Hydrolysis of Dinucleoside Polyphosphates

| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Products | Key Characteristics |

|---|---|---|---|---|

| Ecto-Nucleotide Pyrophosphatase/ Phosphodiesterase (NPP) | NPP1, NPP2, NPP3 | Ap3A, Ap4A, Ap5A | AMP + Ap(n-1) (e.g., ATP from Ap5A) | Asymmetric hydrolysis; located on the cell surface. sigmaaldrich.com |

| Nudix Hydrolase | YgdP (E. coli) | Ap4A, Ap5A, Ap6A (preference for Ap5A) | ATP + ADP (from Ap5A) | Requires a divalent metal cation; has an alkaline pH optimum. researchgate.net |

The direct metabolic precursor to Diinosine-5',5''-pentaphosphate (Ip5I) is Diadenosine-5',5''-pentaphosphate (Ap5A). The conversion between these two molecules is facilitated by the enzyme 5'-adenylic acid deaminase (also known as AMP deaminase). This enzyme catalyzes the deamination of the adenosine moieties within the Ap5A molecule, converting them to inosine (B1671953). xenbase.org This enzymatic transformation is a critical step, as it not only removes the Ap5A molecule but also generates Ip5I, a compound with its own distinct biological profile. xenbase.orgsigmaaldrich.cn

The enzyme 5'-adenylic acid deaminase is a key player in purine metabolism, primarily converting AMP to Inosine monophosphate (IMP). researchgate.netnih.govoup.com Its ability to act on diadenosine polyphosphates demonstrates a broader substrate specificity and highlights its role in regulating the balance between different families of dinucleotide signaling molecules. xenbase.org Research indicates that Ip5I can act as a potent antagonist at certain purinergic receptors where Ap5A acts as an agonist, underscoring the functional importance of this enzymatic conversion. sigmaaldrich.cn

Hydrolysis by Nucleases and Other Degrading Enzymes

Regulatory Implications in Adenine (B156593) Nucleotide Metabolism

The metabolic pathway from Ap5A to Ip5I has significant regulatory implications, particularly concerning adenine nucleotide metabolism and the management of cellular energy. This is primarily due to the potent inhibitory effect of Ap5A on adenylate kinase, a central enzyme in energy homeostasis.

Diadenosine-5',5''-pentaphosphate (Ap5A) is widely recognized as a potent and specific inhibitor of adenylate kinase (AK). scbt.comnih.gov This enzyme catalyzes the reversible reaction ATP + AMP ↔ 2 ADP, playing a crucial role in maintaining the balance of adenine nucleotides within the cell. scbt.comdrugbank.com Ap5A acts as a multisubstrate inhibitor, binding tightly to the enzyme in a manner that mimics the binding of both ATP and AMP substrates. nih.gov The inhibition is competitive with respect to both ATP and AMP. nih.gov The potency of this inhibition makes Ap5A an invaluable tool in biochemical research for studying cellular processes that involve adenine nucleotides, as it can effectively halt the interconversion of ADP to ATP and AMP. scbt.comnih.govroche.com

Table 2: Inhibition of Adenylate Kinase by Diadenosine-5',5''-pentaphosphate (Ap5A)

| Feature | Description | Reference(s) |

|---|---|---|

| Enzyme Target | Adenylate Kinase (AK) | scbt.com |

| Mechanism | Potent, multisubstrate inhibitor | nih.gov |

| Kinetics | Competitive with respect to both ATP and AMP | nih.gov |

| Binding | Binds asymmetrically to the enzyme, occupying both ATP and AMP sites | nih.gov |

| Application | Used to inhibit contaminating AK activity in various enzyme assays (e.g., creatine (B1669601) kinase) and to study cellular energy regulation | nih.govroche.com |

Cellular energy homeostasis requires the careful regulation of the ratios of ATP, ADP, and AMP. nih.govnih.gov Adenylate kinase is a key enzyme in this process, helping to buffer the cellular energy charge by regenerating ATP from ADP and salvaging AMP. scbt.comdrugbank.com By potently inhibiting adenylate kinase, Ap5A directly influences cellular energy homeostasis. scbt.com Its presence can disrupt the normal energy-buffering capacity of the adenylate kinase system.

The enzymatic conversion of Ap5A to Ip5I by 5'-adenylic acid deaminase is therefore a critical regulatory control point. This reaction effectively removes the adenylate kinase inhibitor (Ap5A), thereby liberating adenylate kinase to resume its role in energy maintenance. Simultaneously, this conversion produces Ip5I, which has its own set of biological activities, including the antagonism of certain purinergic receptors. sigmaaldrich.cn This metabolic switch provides a sophisticated mechanism for cells to fine-tune both nucleotide signaling pathways and the fundamental machinery of cellular energy management.

Physiological and Cellular Roles of Dinucleoside Pentaphosphates

Dinucleoside Polyphosphate Involvement in Fundamental Cellular Processes

Dinucleoside polyphosphates are recognized as important signaling molecules in cellular processes essential for life, including proliferation and the cell cycle. researchgate.netresearchgate.net Their concentrations can change in response to various forms of metabolic stress, such as oxidative stress and DNA damage, suggesting they act as "alarmones" that signal cellular distress. nih.gov

Regulation of Cell Proliferative Status

Dinucleoside polyphosphates are potent mediators of cell proliferation, particularly in the cardiovascular system. jci.org Research has shown that diadenosine pentaphosphate (Ap₅A) and diadenosine hexaphosphate (Ap₆A) stimulate the growth of rat mesangial cells in micromolar concentrations. ahajournals.org This growth-stimulatory effect was found to be greater than that of ATP. ahajournals.org

Furthermore, these molecules can act synergistically with other growth factors. Ap₅A and Ap₆A potentiated the growth response to platelet-derived growth factor (PDGF) in mesangial cells. ahajournals.org In vascular tissue, diadenosine tetraphosphate (B8577671) (Ap₄A) has been shown to be as potent as ATP in stimulating the proliferation of smooth muscle cells, an effect that involves the activation of the extracellular signal-regulated kinase (ERK/MAPK) and phosphatidylinositol 3-kinase (PI3K) signaling pathways. jci.orgfrontiersin.org This indicates that dinucleoside polyphosphates act as crucial progression factors in the cell cycle, potentially playing a regulatory role in the proliferation of cells in various tissues. ahajournals.org

Contribution to DNA Repair Mechanisms

The accumulation of dinucleoside polyphosphates, particularly Ap₄A, has been observed in response to genotoxic stress and DNA damage. nih.govfrontiersin.org This suggests a potential role for these molecules in the DNA damage response. researchgate.netcaltech.edu Cells deficient in certain DNA repair proteins exhibit increased levels of dinucleoside polyphosphates, and this increase is further enhanced by treatment with DNA crosslinking agents. frontiersin.org

Specifically, diadenosine pentaphosphate (Ap₅A) has been identified as an inhibitor of the adenylate kinase activity of the Rad50 protein, a key component of the Mre11-Rad50-Nbs1 (MRN) complex that is central to the repair of DNA double-strand breaks. rcsb.org Inhibition of this activity by Ap₅A has been shown to block the nonhomologous end joining (NHEJ) pathway of DNA repair in certain experimental systems. rcsb.org Additionally, some DNA ligases involved in the repair process are capable of synthesizing dinucleoside polyphosphates, further linking these molecules to DNA repair pathways. frontiersin.orgcaltech.edu The polymerase TdT, a member of the polX family implicated in the repair of DNA double-strand breaks, can also form a binary complex with Ap₅A. aacrjournals.org

Roles in the Timing of Cell Division and Cell Cycle Progression

Dinucleoside polyphosphates have been implicated in the timing of cell division and the regulation of the cell cycle. researchgate.net Their ability to stimulate protein synthesis, but not RNA formation, in mesangial cells suggests they act as progression factors, helping to drive the cell through the cycle. ahajournals.org The enzymatic activity of PRPS1, an enzyme crucial for nucleotide synthesis, peaks during the S phase of the cell cycle, and this process can be inhibited by compounds like diadenosine pentaphosphate. researchgate.net

Studies have reported that intracellular levels of diadenosine polyphosphates can increase significantly just before the S-phase, suggesting they may play a role in initiating DNA replication. caltech.edu By influencing key signaling pathways and the synthesis of essential precursors for DNA, dinucleoside polyphosphates contribute to the intricate timing and regulation of cell cycle progression. ahajournals.orgcaltech.edu

Signal Transduction Roles in Specific Biological Systems

In addition to their fundamental cellular roles, dinucleoside pentaphosphates are crucial signal transducers in specialized biological systems, most notably the nervous system. They can act as neurotransmitters or neuromodulators, influencing synaptic communication and neuronal development. nih.gov

Presynaptic Signaling Mechanisms in the Nervous System

Dinucleoside pentaphosphates play a significant role in modulating presynaptic events. In rat midbrain synaptic terminals, diadenosine pentaphosphate (Ap₅A) and diguanosine pentaphosphate (Gp₅G) trigger calcium transients by acting on specific ionotropic dinucleotide receptors. researchgate.net These receptors are distinct from other purinergic (P2) receptors. researchgate.net

The activation of these presynaptic receptors leads to calcium entry into the terminal, which can subsequently trigger neurotransmitter release. routledge.com The signaling of these dinucleotide receptors can be modulated by other neurotransmitter systems. For instance, the activation of presynaptic GABA-B receptors can significantly enhance the calcium signals induced by Ap₅A, demonstrating a complex interplay between different signaling pathways at the synapse. researchgate.net Research using diinosine-5',5"-pentaphosphate (IP₅I) has shown it to be an antagonist at certain purinergic receptors, highlighting its utility in distinguishing between different receptor subtypes involved in these signaling cascades. portlandpress.com

| Compound | System | Effect on Presynaptic Terminals | EC₅₀ | Modulated by |

| Diadenosine pentaphosphate (Ap₅A) | Rat Midbrain | Elicits Ca²⁺ transients | 44 µM | GABA-B Receptors |

| Diguanosine pentaphosphate (Gp₅G) | Rat Midbrain | Induces Ca²⁺ responses | Not specified | GABA-B Receptors |

Table 1: Effects of Dinucleoside Pentaphosphates on Presynaptic Signaling. This table summarizes the observed effects of Ap₅A and Gp₅G on calcium signaling in isolated rat midbrain synaptic terminals. EC₅₀ represents the half-maximal effective concentration. Data sourced from researchgate.net.

Modulation of Neuronal Differentiation, Dendrite Growth, and Branching

Extracellular purines, including dinucleoside pentaphosphates, act as important cues that regulate the development of neuronal circuits. Research on cultured hippocampal neurons has demonstrated that diadenosine pentaphosphate (Ap₅A) negatively modulates the growth and number of dendrites. This action is mediated by an increase in intracellular calcium within the dendritic growth cone.

The effects of Ap₅A on dendrite morphology appear to be mediated by specific P2X purinergic receptors. Pharmacological studies have confirmed the involvement of the P2X1 receptor subunit in this process. Overexpression of the P2X1 receptor mimicked the reduction in dendritic length and number caused by Ap₅A, further solidifying the role of this receptor in mediating the nucleotide's effects. These findings indicate that dinucleoside pentaphosphates are critical extracellular signals that influence the intricate processes of neuronal differentiation and the establishment of synaptic connections by modulating dendritic architecture.

| Treatment | Target Neurons | Effect on Dendrites | Receptor Implication |

| Diadenosine pentaphosphate (Ap₅A) | Cultured Hippocampal Neurons | Negative modulation of growth and number | P2X1 |

| P2X1 Receptor Overexpression | Cultured Hippocampal Neurons | Reduction in dendritic length and number | P2X1 |

Table 2: Modulation of Dendrite Growth by Diadenosine Pentaphosphate. This table outlines the effects of Ap₅A and direct receptor manipulation on the development of dendrites in cultured hippocampal neurons. Data sourced from.

Influence on Cardiac Muscle Function and Response to Metabolic Stress

Diinosine-5',5'''-pentaphosphate (Ip5I) is a member of the dinucleoside polyphosphate family, which are compounds comprised of two nucleoside moieties linked by a phosphate (B84403) chain. While the related compound diadenosine pentaphosphate (Ap5A) has been more extensively studied in cardiac tissue, Ip5I is recognized for its distinct roles, particularly as an antagonist at certain purinergic receptors, thereby influencing cardiac function. researchgate.netnih.gov

Dinucleoside polyphosphates are released from various cells, including cardiomyocytes and platelets, and their extracellular concentrations can increase under pathological conditions. nih.gov In the cardiovascular system, these molecules are considered potent mediators with a significant physiological and pathophysiological impact. nih.gov

Research has shown that Ip5I can act as an antagonist at dinucleotide receptors. researchgate.net In a study using guinea pig papillary muscles, the positive inotropic effect (increase in contractile force) induced by Ap5A was abolished by the presence of Ip5I. researchgate.net This suggests that Ip5I competes with other dinucleoside polyphosphates, modulating their effects on cardiac muscle contractility.

Under conditions of metabolic stress, such as ischemia, the balance and concentration of various intracellular molecules, including dinucleoside polyphosphates, are altered. nih.govcore.ac.uk For instance, myocardial levels of the related Ap5A decrease significantly during ischemia. nih.govcore.ac.ukresearchgate.net This change in concentration is linked to the regulation of metabolism-sensitive ion channels, like the cardiac ATP-sensitive K+ (KATP) channel, which is activated during ischemia. nih.govcore.ac.uk While direct data on Ip5I concentration changes during metabolic stress is less available, its role as a modulator of purinergic signaling suggests it is involved in the complex response of cardiac muscle to such stress. researchgate.netnottingham.ac.uk For example, Ip5I is known to be a selective antagonist of P2X1 receptors, which are involved in the regulation of vascular function and have been identified in the heart. core.ac.ukahajournals.org

The table below summarizes key experimental findings related to the influence of dinucleoside pentaphosphates on cardiac parameters, highlighting the specific antagonistic role of Ip5I.

| Compound | Preparation | Observed Effect | Associated Finding | Reference |

|---|---|---|---|---|

| Diadenosine pentaphosphate (Ap5A) | Guinea Pig Papillary Muscle | Increased contractile force by 22 ± 3% | Demonstrates a positive inotropic effect. | researchgate.net |

| Diadenosine pentaphosphate (Ap5A) + Diinosine-5',5'''-pentaphosphate (Ip5I) | Guinea Pig Papillary Muscle | The increase in contractile force induced by Ap5A was abolished. | Ip5I acts as an antagonist at the dinucleotide receptor, blocking the effect of Ap5A. | researchgate.net |

| Diadenosine pentaphosphate (Ap5A) | Guinea Pig Papillary Muscle | Prolonged action potential duration at 90% repolarization (APD90) by 7 ± 2%. | Indicates an effect on the electrophysiological properties of cardiac cells. | researchgate.net |

| Diadenosine pentaphosphate (Ap5A) | Rat Cardiomyocytes | Decreased inward and outward components of the ATP-dependent potassium current (IKATP). | Suggests a role in modulating ion channels sensitive to metabolic state. | researchgate.net |

Metabolic stress from conditions like obesity and diabetes can lead to cardiomyopathy, characterized by mitochondrial dysfunction and reduced cardiac contractility. nih.gov Heart failure with preserved ejection fraction (HFpEF), often linked to metabolic stress, involves complex pathophysiology including mitochondrial dysfunction and impaired cardiac energetics. bcm.edunih.govracgp.org.au The modulation of purinergic receptors and related signaling pathways, where Ip5I plays a role, is integral to the heart's adaptation to these stressful conditions. nih.govresearchgate.net

Advanced Methodologies and Analytical Techniques in Dinucleoside Pentaphosphate Research

Spectroscopic Techniques for Structural Elucidation and Ligand-Binding Analysis

Spectroscopy is fundamental in understanding the three-dimensional structure of IP₅I and its interactions with biological targets. These techniques provide insights at an atomic level, which is crucial for deciphering its mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Analysis

One common method is Chemical Shift Perturbation (CSP) or chemical shift mapping. unr.edu.ar In this approach, a 2D NMR spectrum, typically a ¹H-¹⁵N Heteronuclear Single Quantum Correlation (HSQC) spectrum, is recorded for an isotopically labeled protein. mdpi.com Upon the addition of IP₅I, amino acid residues involved in the binding interaction or those affected by a subsequent conformational change will exhibit shifts in their corresponding peaks in the spectrum. unr.edu.ar By mapping these perturbed residues onto the protein's three-dimensional structure, the ligand-binding site can be accurately delineated. This method is effective even for very weak interactions, with dissociation constants (Kd) in the millimolar range. unr.edu.armdpi.com

Paramagnetic NMR techniques, such as Paramagnetic Relaxation Enhancement (PRE), can also be employed. mdpi.com This involves attaching a paramagnetic spin label to the target protein. When IP₅I binds, the signal intensities of ligand protons close to the paramagnetic center are reduced, providing distance-based information to model the binding pose. mdpi.com These NMR-based approaches are invaluable for understanding the precise molecular recognition events between IP₅I and its receptors. universiteitleiden.nl

Chromatographic Methods for Purification and Detection

Chromatography is essential for the isolation, purification, and quantification of IP₅I from synthesis reactions or biological samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the concentration of dinucleoside polyphosphates, including IP₅I. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov

For compounds like IP₅I, Reversed-Phase HPLC (RP-HPLC) is commonly used. nih.gov In this mode, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. IP₅I is separated from synthetic precursors and potential degradation products based on differences in hydrophobicity. Purity is determined by integrating the area of the IP₅I peak relative to the total area of all peaks in the chromatogram, with commercial preparations often exceeding 95% purity. sigmaaldrich.comsigmaaldrich.com

Furthermore, ion-pair reversed-phase chromatography has been successfully used for the quantitative determination of related diadenosine polyphosphates in biological samples like human platelets. researchgate.net This method involves adding an ion-pairing agent to the mobile phase to enhance the retention and resolution of highly charged analytes like IP₅I, allowing for their quantification in the picomole range from complex biological matrices. researchgate.net

Electrophysiological Approaches for Receptor Activity Characterization

Electrophysiology provides direct functional data on how IP₅I modulates the activity of its primary targets, many of which are ion channels.

Voltage-Clamp Techniques for Ion Channel Current Assessment

The voltage-clamp technique is a cornerstone of electrophysiology used to measure the flow of ions—the electric current—across a cell membrane while holding the membrane potential at a set level. msu.eduvlabs.ac.inmoleculardevices.com This allows for the direct investigation of ion channel properties and their modulation by compounds like IP₅I. numberanalytics.com The technique is crucial for characterizing the antagonistic effects of IP₅I on P2X receptors, which are ATP-gated ion channels. physiology.orgcuni.cz

In a typical experiment, a cell expressing a specific P2X receptor subtype (e.g., P2X₁ or P2X₃) is voltage-clamped. physiology.orgnih.gov An agonist, such as Adenosine-5'-triphosphate (ATP), is applied to the cell, which opens the P2X receptor channels and elicits an inward current. To test the effect of IP₅I, the experiment is repeated, but the cells are pre-incubated with or co-applied with IP₅I. As an antagonist, IP₅I is expected to reduce or block the ATP-elicited current. physiology.org The degree of inhibition can be measured at various concentrations to determine a half-maximal inhibitory concentration (IC₅₀), a key measure of antagonist potency. researchgate.net Studies have shown that IP₅I is a potent antagonist that can discriminate between different P2X receptor subtypes. physiology.orgcuni.cz

| Parameter | Receptor Target | Value | Reference |

| IC₅₀ | Diadenosine Pentaphosphate Receptor | 4.23 ± 0.12 nM | researchgate.net |

| IC₅₀ | ATP Receptors (in synaptic terminals) | 27.75 ± 1.65 µM | researchgate.net |

| IC₅₀ | P2X₁ Receptor | 0.003 µM | cuni.cz |

| IC₅₀ | P2X₃ Receptor | 2.8 µM | cuni.cz |

| This table presents the half-maximal inhibitory concentration (IC₅₀) values for Diinosine-5',5"-pentaphosphate on various receptors as determined by functional assays, which often rely on electrophysiological or calcium imaging data. |

Future Directions and Emerging Research Perspectives on Diinosine 5 ,5 Pentaphosphate

Elucidating Novel Signaling Pathways and Biological Functions

While IP₅I is recognized as a potent antagonist at certain purinergic receptors, its full spectrum of biological activities and the signaling pathways it modulates are still under investigation. A primary focus of future research is to move beyond its established role as a P2Y and P4 receptor antagonist to uncover novel intracellular and extracellular functions.

Initial studies have demonstrated that diinosine polyphosphates, including IP₅I, act as antagonists at the diadenosine polyphosphate receptor (P4 purinoceptor) in rat brain synaptic terminals, effectively blocking the calcium responses triggered by diadenosine pentaphosphate (Ap₅A). nih.gov This antagonistic activity extends to ATP receptors, although with lower selectivity. nih.gov The potential for IP₅I to influence neurotransmitter release, as suggested by the effects of its counterpart Ap₅A on GABA release, presents an exciting avenue for exploration in neuroscience. nih.gov

Furthermore, the involvement of diadenosine polyphosphates in cellular processes like apoptosis, cell differentiation, and the cell cycle raises the question of whether IP₅I might also play a regulatory role in these fundamental biological events. nih.gov Future studies will likely employ advanced molecular and cellular techniques to identify new protein targets and signaling cascades affected by IP₅I, potentially revealing its involvement in areas such as cancer biology and immunology.

Exploring Broader Enzymatic Substrate Specificities and Metabolic Interconnections

The synthesis of diinosine polyphosphates from their corresponding diadenosine counterparts by enzymes like 5'-adenylic acid deaminase from Aspergillus sp. highlights the metabolic link between these two families of dinucleotides. nih.gov A key area of future research will be to identify and characterize other enzymes that can synthesize or degrade IP₅I. Understanding the enzymatic machinery that controls the cellular levels of IP₅I is crucial for deciphering its physiological and pathological roles.

Research into enzymes like the Nudix hydrolase family, which are known to hydrolyze diadenosine polyphosphates, may reveal whether IP₅I is also a substrate for these enzymes. researchgate.net For instance, some Nudix hydrolases exhibit broad substrate specificity, acting on various adenosine (B11128) and diadenosine polyphosphates. researchgate.net Investigating the interaction of IP₅I with these and other phosphodiesterases will clarify its metabolic fate and how its signaling is terminated. Moreover, exploring the potential for IP₅I to act as an inhibitor of enzymes that metabolize other signaling molecules, such as adenylate kinase, could uncover new layers of metabolic regulation. nih.gov

Comparative Studies with Other Dinucleoside Polyphosphate Analogs

Comparative analysis of IP₅I with other dinucleoside polyphosphates, such as diadenosine pentaphosphate (Ap₅A) and diadenosine tetraphosphate (B8577671) (Ap₄A), is crucial for understanding the structure-activity relationships that govern their biological effects. nih.govresearchgate.net IP₅I has been shown to be a highly selective antagonist of the P4 purinoceptor, being 6000 times more selective for it than for ATP receptors. nih.gov In contrast, diadenosine polyphosphates can act as agonists at various P2X and P2Y receptors. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.